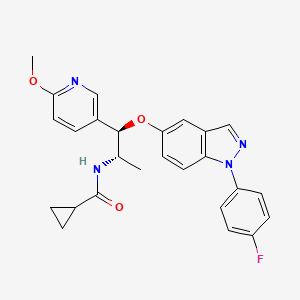
2-Hydroxysaclofen
描述
2-羟基沙克洛芬是一种化合物,以其作为γ-氨基丁酸B型受体拮抗剂的作用而闻名。 它是一种沙克洛芬类似物,据报道其效力比沙克洛芬更强 。 该化合物的化学式为C9H12ClNO4S,摩尔质量为265.71 g/mol .
准备方法
2-羟基沙克洛芬的合成涉及多个步骤,通常从苯衍生物的氯化开始,然后进行磺化,最后进行胺化。 反应条件通常需要控制温度,并使用特定的催化剂,以确保获得所需的高纯度产品 。 工业生产方法可能涉及大型反应器和连续流工艺,以优化产率和效率 .
化学反应分析
2-羟基沙克洛芬会发生各种化学反应,包括:
氧化: 这种反应可以通过氧化剂(如高锰酸钾或过氧化氢)来促进。
还原: 还原反应可能涉及还原剂(如氢化锂铝)。
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成磺酸,而还原可能生成胺 .
科学研究应用
2-羟基沙克洛芬在科学研究中具有广泛的应用:
化学: 它被用作各种有机合成反应的试剂。
生物学: 该化合物用于研究γ-氨基丁酸B型受体,以了解它们在细胞信号转导中的作用。
作用机制
2-羟基沙克洛芬通过与γ-氨基丁酸B型受体结合发挥作用,选择性地靶向受体的S-对映异构体。 这种结合抑制了受体的活性,导致各种生理效应,例如神经递质释放和激素分泌的调节 .
相似化合物的比较
与2-羟基沙克洛芬类似的化合物包括:
沙克洛芬: 另一种γ-氨基丁酸B型受体拮抗剂,但效力低于2-羟基沙克洛芬.
巴氯芬: γ-氨基丁酸B型受体激动剂,临床上用作肌肉松弛剂.
2-羟基沙克洛芬的独特之处在于它具有更高的效力,并且选择性地与γ-氨基丁酸B型受体的S-对映异构体结合,使其成为研究和潜在治疗应用中的一种宝贵工具 .
属性
IUPAC Name |
3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-3-1-7(2-4-8)9(12,5-11)6-16(13,14)15/h1-4,12H,5-6,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMZVIMANOCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922408 | |
| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117354-64-0 | |
| Record name | 2-Hydroxysaclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117354-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxysaclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117354640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxysaclofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYSACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5IFR0UF10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 2-Hydroxysaclofen?
A1: this compound acts as a potent antagonist of γ-aminobutyric acid type B (GABAB) receptors. [, , , , , , , , ] These receptors are metabotropic G protein-coupled receptors found throughout the central and peripheral nervous systems. [, ]
Q2: How does this compound interact with GABAB receptors?
A2: this compound competitively binds to the GABAB receptor, preventing the endogenous ligand, γ-aminobutyric acid (GABA), from binding and activating the receptor. [, , , ] This antagonistic action inhibits the downstream signaling cascade associated with GABAB receptor activation.
Q3: What are the downstream effects of this compound's antagonism of GABAB receptors?
A3: By blocking GABAB receptors, this compound prevents GABA-mediated inhibition of neuronal activity. [, , , , , ] This can lead to a variety of effects depending on the brain region and neuronal circuits involved. Some observed effects include:
- Increased neurotransmitter release: GABAB receptors typically inhibit the release of various neurotransmitters. This compound can increase the release of dopamine, acetylcholine, and glutamate in specific brain regions. [, , , ]
- Modulation of neuronal excitability: Blocking GABAB receptors can enhance neuronal excitability and potentially contribute to changes in behavioral responses. [, , , , ]
- Alterations in physiological processes: Studies have shown that this compound can influence various physiological processes, including blood pressure regulation, stress response, and pain perception. [, , ]
Q4: Are there any differences in the sensitivity of GABAB receptors to this compound across different brain regions?
A4: Research suggests that GABAB receptors in different brain regions may exhibit varying sensitivities to this compound. For instance, studies have reported differing effects of this compound on GABAB receptor-mediated responses in the hippocampus, thalamus, and ventrolateral medulla. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H13ClNO5S. It has a molecular weight of 293.73 g/mol.
Q6: How does the structure of this compound contribute to its GABAB receptor antagonism?
A6: The specific structural features of this compound, such as the presence of the hydroxyl group at the 2-position of the saclofen molecule, are crucial for its interaction with the GABAB receptor binding site and its antagonistic activity.
Q7: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?
A7: Yes, several studies have explored the SAR of this compound and its analogues. Modifications to the phenyl ring, the hydroxyl group, and the sulfonic acid moiety have been shown to influence its affinity for GABAB receptors and its antagonistic potency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)













